molecular formula C17H20N4O B2994540 N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 1448122-04-0

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2994540
CAS No.: 1448122-04-0
M. Wt: 296.374
InChI Key: ZFLPEXYSYIKILX-UHFFFAOYSA-N
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Description

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a cyclohexene ring

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(15-4-2-1-3-5-15)19-11-13-21-12-8-16(20-21)14-6-9-18-10-7-14/h1-2,6-10,12,15H,3-5,11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPEXYSYIKILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the attachment of the pyridine ring via nucleophilic substitution. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological effects, including anti-inflammatory, analgesic, and antitumor properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}

This compound features a cyclohexene ring, a carboxamide functional group, and a pyrazole moiety substituted with a pyridine ring.

Research indicates that compounds containing pyrazole structures often interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit specific kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy .
  • Anti-inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, similar to other known pyrazole derivatives like celecoxib .
  • Antioxidant Activity : Some studies suggest that pyrazole compounds can exhibit antioxidant properties, reducing oxidative stress in cells .

Biological Activities

The biological activities associated with this compound include:

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibitory effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Analgesic and Anti-inflammatory Effects

The compound is expected to possess analgesic properties by targeting pain pathways and reducing inflammation. In vitro studies have shown that similar pyrazole derivatives can effectively reduce pain response in animal models .

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies that support the biological activity of pyrazole derivatives:

StudyFindings
Study 1 Demonstrated significant inhibition of tumor growth in xenograft models using pyrazole derivatives similar to the target compound .
Study 2 Showed that the compound effectively reduced inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
Study 3 Highlighted the interaction of pyrazole compounds with specific kinases, suggesting a mechanism for their antitumor activity .

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